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Introduction

Gallium Nitride (GaN) High Electron Mobility Transistors (HEMTSs) are at the forefront of next-
generation power electronics and radio frequency (RF) applications, owing to their superior
material properties such as a wide bandgap, high breakdown electric field, and high electron
mobility. However, the performance and reliability of GaN HEMTs are significantly influenced by
surface states and trapping effects, which can lead to phenomena like current collapse and
increased gate leakage. Silicon Nitride (SiN) has emerged as a critical material for both
surface passivation and as a gate dielectric in GaN HEMTs to mitigate these issues.

This document provides a detailed overview of the application of SiN as a gate dielectric in
GaN HEMTSs, including its material properties, common deposition methods, and its impact on
device performance. Furthermore, it offers comprehensive, step-by-step experimental protocols
for the deposition and characterization of SiN layers in the context of GaN HEMT fabrication
and analysis.

The Role of Silicon Nitride in GaN HEMTs
Silicon nitride serves two primary functions in GaN HEMT technology:

o Surface Passivation: The surface of the AlGaN barrier layer in a GaN HEMT is prone to
trapping electrons, which can create a "virtual gate" that depletes the two-dimensional
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electron gas (2DEG) channel. This leads to a dynamic increase in on-resistance, a
phenomenon known as current collapse. A SiN passivation layer can effectively neutralize
these surface traps, thereby stabilizing the 2DEG and significantly reducing current collapse.
[1][2] The stoichiometry of the SiN film can be tuned to optimize passivation and minimize
device degradation.[1]

o Gate Dielectric: By incorporating a SiN layer directly beneath the gate metal, a Metal-
Insulator-Semiconductor HEMT (MIS-HEMT) structure is formed. This SiN gate dielectric
serves to suppress the gate leakage current, which is a significant challenge in conventional
Schottky gate HEMTs.[3][4] This reduction in gate leakage allows for a larger gate voltage
swing, improving the device's overall efficiency and reliability. The use of a SiN gate insulator
is a key step in fabricating robust GaN power devices.[3]

Deposition Methods for Silicon Nitride

The two most prevalent methods for depositing SiN films for GaN HEMT applications are
Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor
Deposition (LPCVD).

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a widely used technique due to its relatively low deposition temperatures (typically
300-400°C), which are compatible with GaN device processing.[5][6] In this process, precursor
gases, typically silane (SiH4) and ammonia (NHs) diluted in nitrogen (N2), are introduced into a
chamber where a plasma is generated. The plasma energizes the gas molecules, allowing the
SiN film to form on the substrate at a lower temperature than in thermal CVD processes. The
properties of the PECVD SiN film, such as stoichiometry, stress, and density, can be tailored by
adjusting process parameters like temperature, pressure, RF power, and gas flow rates.[6]

Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD is another common method for SiN deposition, typically carried out at higher
temperatures (600-800°C) and lower pressures than PECVD.[7] The precursor gases, often
dichlorosilane (SiH2Clz) and ammonia (NHs), react on the heated substrate surface to form a
stoichiometric and dense SiN film.[7] LPCVD SiN films are known for their excellent uniformity,
high purity, and superior dielectric properties.[7] The higher deposition temperature generally
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results in films with lower hydrogen content and higher thermal stability compared to PECVD

SiN.[8]

Data Presentation: Properties and Performance

Comparison

The choice of SiN deposition method and the resulting film properties have a direct impact on

the performance of GaN HEMTSs. The following tables summarize key quantitative data for SiN

films and their effect on device characteristics.

Table 1. Comparison of Silicon Nitride Film Properties

Property PECVD SiN LPCVD SiN Unit
Deposition
300 - 400 600 - 850 °C
Temperature
Dielectric Constant ~7 7-75
Breakdown Field 3-9 ~13 MV/cm
Refractive Index 19-20 ~2.0
] Can be tuned (tensile ) )
Film Stress ] Typically tensile MPa
or compressive)
Significant (Si-H, N-H
Hydrogen Content Very low

bonds)

Table 2: Impact of SiN Gate Dielectric on GaN HEMT Performance
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With PECVD With LPCVD

Without SiN ) ) )
Parameter o SiN SiN Unit
Passivation . o
Passivation Passivation
Significantly Effectively
Current Collapse  Severe %
Reduced Suppressed
Reduced by o
Gate Leakage ) Significantly
High orders of A/mm
Current ) Reduced
magnitude
Breakdown ~50V > 50V (can be Can reach > 800 v
Voltage (unpassivated) optimized) \%

Interface Trap

) ] - 101t - 1013 101t - 1012 cm—2eV-1
Density (Dit)
Dynamic On- High and Lower and more
) Low and stable Q-mm
Resistance (Ron) unstable stable

Experimental Protocols

This section provides detailed protocols for key experiments related to the deposition and
characterization of SIN as a gate dielectric in GaN HEMTSs.

Protocol 1: PECVD of Silicon Nitride on GaN HEMT
Wafers

Objective: To deposit a high-quality SiN film on an AlGaN/GaN HEMT wafer for surface
passivation and as a gate dielectric.

Materials and Equipment:
e AlGaN/GaN HEMT wafer
e PECVD system (e.g., Oxford Instruments PlasmalLab100)

» Silane (SiH4) gas source

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b078792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Ammonia (NHs) gas source

» Nitrogen (N2) gas source

o Wafer handling tools

o Standard cleaning solvents (Acetone, Isopropanol, DI water)
» Acid solutions (e.g., HCI:H20)

e UV-Ozone cleaner

Procedure:

o Wafer Cleaning: a. Perform a solvent clean by sequentially sonicating the wafer in acetone,
isopropanol, and deionized (DI) water for 5 minutes each. b. Dry the wafer with a nitrogen
gun. c. Perform a UV-Ozone clean for 10 minutes to remove organic residues. d. Dip the
wafer in a diluted HCI solution (e.g., 1:10 HCI:H20) for 30 seconds to remove native oxides.
[9] e. Rinse thoroughly with DI water and dry with a nitrogen gun.

o PECVD System Preparation: a. Vent the PECVD chamber and load the cleaned GaN HEMT
wafer onto the substrate holder (platen). b. Pump down the chamber to the base pressure
(typically < 5 mTorr). c. Heat the substrate to the desired deposition temperature (e.g.,
300°C).[10]

o SiN Deposition: a. Introduce the precursor gases into the chamber. A typical recipe is:[10]

o SiHa flow rate: 20 sccm

o NHs flow rate: 23.5 sccm

o N2 flow rate: 980 sccm b. Set the chamber pressure to 650 mTorr.[10] c. Apply RF power
(e.g., 20 W) to generate the plasma.[10] For mixed-frequency PECVD, alternate between
high frequency (13.56 MHz) and low frequency (100-360 kHz) to control film stress.[9][10]
d. Deposit the SiN film to the desired thickness. The deposition rate is typically around 12
nm/min.[10]

o Post-Deposition: a. Turn off the RF power and gas flows. b. Cool down the substrate to room
temperature under vacuum. c. Vent the chamber and unload the wafer.
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Protocol 2: LPCVD of Silicon Nitride on GaN Devices

Objective: To deposit a high-density, low-hydrogen SiN film suitable for high-performance GaN
MIS-HEMTs.

Materials and Equipment:

e GaN HEMT wafer or test structure

e LPCVD furnace

» Dichlorosilane (SiH2Cl2) gas source

o Ammonia (NHs) gas source

» Nitrogen (N2) gas source

o Wafer boat and handling tools

e Standard cleaning solvents and acids
Procedure:

o Wafer Cleaning: a. Follow a rigorous cleaning procedure similar to the PECVD protocol (Step
la-e), often concluding with a standard RCA clean.[11]

e LPCVD Furnace Preparation: a. Load the cleaned wafers into a quartz boat. b. Insert the
boat into the LPCVD furnace tube. c. Pump down the furnace to the base pressure (typically
< 10 mTorr). d. Ramp up the temperature to the deposition temperature (e.g., 770°C).[12]

o SiN Deposition: a. Introduce the precursor gases, dichlorosilane and ammonia, into the
furnace. The ratio of these gases is critical for controlling the film's stoichiometry and stress.
A common DCS:NHs ratio is 3:1.[12] b. Maintain a low process pressure (e.g., 150 mTorr).
[12] c. The deposition is thermally driven; no plasma is used. d. Deposit the SiN film to the
desired thickness. Deposition rates are typically lower than in PECVD.

» Post-Deposition: a. After deposition, purge the furnace with nitrogen gas.[13] b. Ramp down
the temperature. c. Once at a safe handling temperature, unload the wafers from the
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furnace.

Protocol 3: Capacitance-Voltage (C-V) Measurement for
Interface Trap Density (Dit) Extraction

Objective: To determine the density of traps at the SiN/AIGaN interface using C-V
measurements on a MIS-HEMT or a test capacitor structure.

Materials and Equipment:
o Fabricated GaN MIS-HEMT or MIS capacitor with SiN dielectric

» Semiconductor parameter analyzer with C-V measurement capability (e.g., Keysight
B1500A)

e Probe station with temperature-controlled chuck
o Coaxial probes
Procedure:

» Device Setup: a. Place the device on the probe station chuck. b. Make electrical contact to
the gate and the source/channel (for a MIS-HEMT) or the bottom contact (for a MIS
capacitor) using the probes.

e C-V Measurement: a. Set the measurement parameters on the semiconductor analyzer:

o Frequency: Typically perform sweeps at a high frequency (e.g., 1 MHz) and a low or quasi-
static frequency.

o Voltage sweep range: Sweep the gate voltage from accumulation to depletion (e.g., from a
positive voltage to a negative voltage for a depletion-mode device).

o AC signal level: Use a small AC signal (e.g., 30-50 mV). b. Perform the C-V sweep and
record the capacitance as a function of the applied DC gate voltage.

¢ Interface Trap Density (Dit) Calculation (Terman Method):[14] a. Ideal C-V Curve Calculation:
Calculate the ideal (trap-free) high-frequency C-V curve based on the known device
parameters (dielectric thickness, doping concentrations, etc.). b. Voltage Shift (AV): For a
given capacitance value on the experimental high-frequency C-V curve, find the
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corresponding gate voltage (Vg,exp). On the ideal C-V curve, find the gate voltage (Vg,ideal)
that gives the same capacitance. The voltage shift is AV = Vg,exp - Vg,ideal. c. Dit
Calculation: The interface trap density can be calculated using the following formula: Dit =
(Cox /g3 * (d(AV) / dys) where Cox is the oxide (SiN) capacitance per unit area, q is the
elementary charge, and s is the surface potential. The relationship between gate voltage
and surface potential is needed to complete the calculation.[15]

Alternative Method: Conductance Method: The conductance method, which involves measuring
the equivalent parallel conductance as a function of frequency and bias, is often more sensitive
for determining Dit.[16][17]

Protocol 4: Breakdown Voltage Measurement

Objective: To determine the off-state breakdown voltage of a GaN HEMT with a SiN gate
dielectric.

Materials and Equipment:

o Fabricated GaN HEMT

» High-voltage source-measure unit (SMU) or curve tracer

» Probe station

Procedure:

o Device Setup: a. Place the device on the probe station. b. Contact the gate, drain, and
source terminals with appropriate high-voltage probes.

o Off-State Breakdown Measurement: a. Apply a gate voltage that is sufficiently negative to
pinch off the channel (e.g., VGS = Vth - 2V). The source is typically grounded. b. Sweep the
drain voltage (VDS) from 0 V upwards while monitoring the drain current (ID). c. Breakdown
Definition: The breakdown voltage is defined as the drain voltage at which the drain current
reaches a predefined critical value, often 1 pA/mm or 1 mA/mm of gate width, before a
sudden, irreversible increase in current occurs.[18][19] d. It is crucial to set a current
compliance on the SMU to prevent catastrophic failure of the device.
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« Data Recording: a. Record the VDS at which the breakdown criterion is met. b. It is often
useful to plot the drain leakage current on a logarithmic scale against the drain voltage to
clearly identify the breakdown point.

Mandatory Visualizations
GaN HEMT with SiN Gate Dielectric

Substrate (e.g., Si, SiC)
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Caption: Structure of a GaN HEMT with a SiN gate dielectric.

Experimental Workflow for SiN Deposition and
Characterization
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Caption: Workflow for SiN deposition and GaN HEMT characterization.
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Caption: How SiN passivation mitigates current collapse in GaN HEMTSs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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